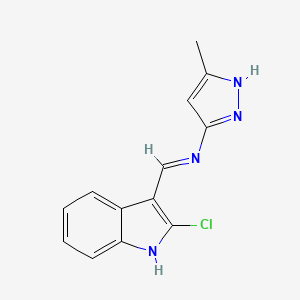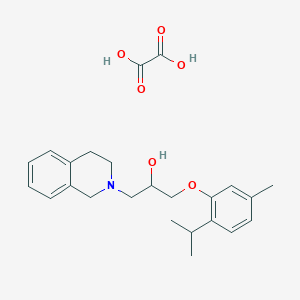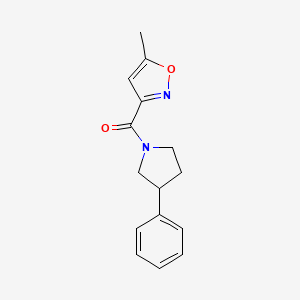
(5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that has been shown to have a range of effects on biochemical and physiological processes. In We will also discuss potential future directions for research on this compound.
Applications De Recherche Scientifique
Photolysis and Tautomeric Insights
Photolysis studies of isoxazolone compounds, including derivatives similar to (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone, reveal unique product formations due to the existence of distinct tautomers. Research by Prager and Smith (1994) on phenyldisic acids demonstrates how the photolysis in methanol leads to the formation of products uniquely arising from isolated tautomers, showcasing the chemical versatility and potential applications of such compounds in understanding chemical reaction pathways and designing novel photochemical reactions (R. Prager & Jason A. Smith, 1994).
Synthesis of Isoxazole Derivatives
The synthesis of amino-isoxazoles, which are structurally related to (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone, has been explored to prepare selectively 5-amino-3-(pyrrol-2-yl)isoxazoles, demonstrating the compound's relevance in synthesizing complex organic structures with potential applications in material science and drug discovery. Sobenina et al. (2005) have developed methods for preparing such derivatives, which could be applicable in synthesizing novel isoxazole-based compounds (L. Sobenina et al., 2005).
Bioactivation Pathways
The bioactivation pathways of isoxazole rings, as studied by Jian Yu et al. (2011), provide insight into the metabolic transformations of such compounds in human liver microsomes. This research elucidates how isoxazole-containing molecules undergo enzyme-catalyzed ring cleavage, leading to the formation of reactive intermediates. Understanding these pathways is crucial for developing therapeutics and assessing the environmental impact of chemical substances (Jian Yu et al., 2011).
Anticholinesterase Activity
Research on arylisoxazole-phenylpiperazine derivatives, such as the study by Saeedi et al. (2019), highlights the potential of isoxazole compounds in inhibiting acetylcholinesterase, an enzyme target for treating neurodegenerative diseases. This suggests applications of (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone derivatives in designing selective inhibitors for therapeutic purposes (Mina Saeedi et al., 2019).
Environmental Synthesis and Anti-inflammatory Activity
The environmentally benign synthesis of isoxazole derivatives and their evaluation for anti-inflammatory activities, as explored by Rajanarendar et al. (2015), demonstrate the compound's potential in medicinal chemistry and environmental science. These findings suggest the versatility of (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone and related structures in developing new pharmaceuticals and in green chemistry applications (E. Rajanarendar et al., 2015).
Mécanisme D'action
Target of Action
The primary target of (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandin D2, a mediator involved in various physiological and pathological processes including inflammation, sleep regulation, and allergic responses .
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its activity and thus affecting the production of prostaglandin d2 .
Biochemical Pathways
The compound’s interaction with Hematopoietic prostaglandin D synthase affects the prostaglandin biosynthesis pathway . By potentially inhibiting this enzyme, the compound may reduce the production of prostaglandin D2, thereby influencing various physiological and pathological processes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its potential inhibition of prostaglandin D2 production . This could result in changes in inflammation, sleep regulation, and allergic responses .
Propriétés
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-9-14(16-19-11)15(18)17-8-7-13(10-17)12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWADOZCKUTRQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2934763.png)
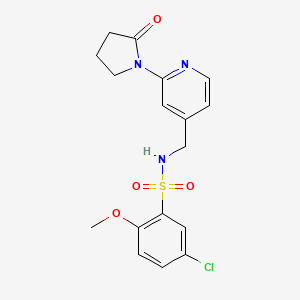
![6-allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2934768.png)


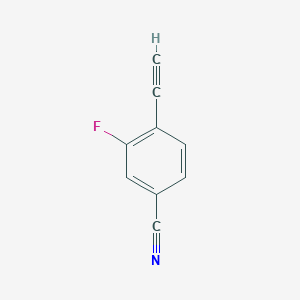
![7-(furan-2-yl)-2-morpholino-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2934775.png)
![(2Z)-2-[(4-oxochromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2934776.png)
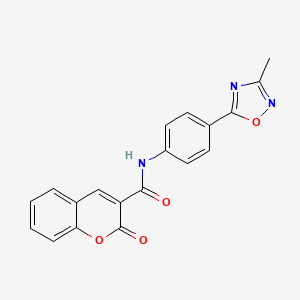
![Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2934778.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2934779.png)
